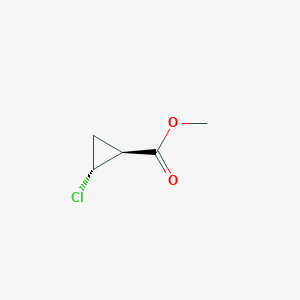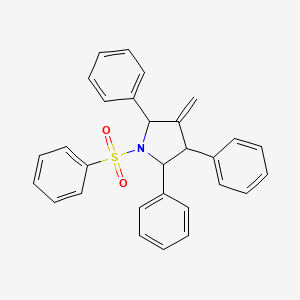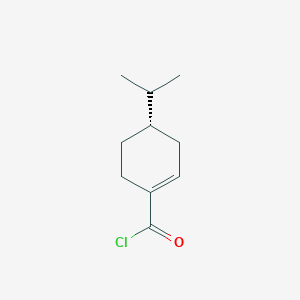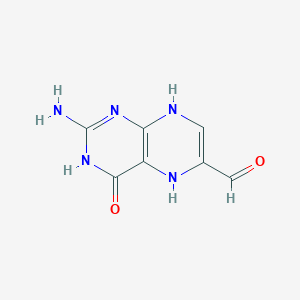![molecular formula C11H9Cl3O4 B14475525 Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate CAS No. 66883-43-0](/img/structure/B14475525.png)
Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate is an organic compound with a complex structure It is characterized by the presence of multiple chlorine atoms and a chlorocarbonyl group attached to a phenoxy ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate typically involves the reaction of 2,3-dichlorophenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form more complex derivatives or reduction to simpler compounds.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium carbonate.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution Products: Compounds with different substituents replacing the chlorine atoms.
Hydrolysis Products: Carboxylic acids and alcohols.
Oxidation Products: Quinones and other oxidized derivatives.
Applications De Recherche Scientifique
Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of certain biochemical pathways, depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl [2,3-dichloro-4-(methylcarbonyl)phenoxy]acetate
- Ethyl [2,3-dichloro-4-(hydroxycarbonyl)phenoxy]acetate
- Ethyl [2,3-dichloro-4-(aminocarbonyl)phenoxy]acetate
Uniqueness
Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate is unique due to its specific substitution pattern and the presence of multiple reactive sites. This makes it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
66883-43-0 |
|---|---|
Formule moléculaire |
C11H9Cl3O4 |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
ethyl 2-(4-carbonochloridoyl-2,3-dichlorophenoxy)acetate |
InChI |
InChI=1S/C11H9Cl3O4/c1-2-17-8(15)5-18-7-4-3-6(11(14)16)9(12)10(7)13/h3-4H,2,5H2,1H3 |
Clé InChI |
WMXNESBWPZGPPN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=C(C(=C(C=C1)C(=O)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B14475448.png)
![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)






![2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one](/img/structure/B14475482.png)

![N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide](/img/structure/B14475485.png)

![(1,4-Phenylene)bis[(2-hydroxyphenyl)methanone]](/img/structure/B14475498.png)

